molecular formula C19H20N2O5S B2431190 (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide CAS No. 895443-83-1

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

Cat. No. B2431190
CAS RN: 895443-83-1
M. Wt: 388.44
InChI Key: WEYLVMLRPLVEFE-FMQUCBEESA-N
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Description

The compound “(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide” is a complex organic molecule that contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring . The presence of methoxy groups (-OCH3) and a methyl group (-CH3) indicates that this compound is likely to have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the methoxy and methyl groups, and the formation of the amide linkage . Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, multiple methoxy groups, a methyl group, and an amide linkage . These functional groups could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, the methoxy groups, the methyl group, and the amide linkage . The benzothiazole ring is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring could contribute to its stability and aromaticity, while the methoxy groups could influence its polarity and solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stable Thiazol-2-ylidene Synthesis : The synthesis of stable thiazol-2-ylidenes, closely related to the chemical structure of (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide, has been achieved. These compounds are significant as they represent stable, crystalline carbenes with sulfur substituents, providing insights into thiamin (vitamin B1) carbenes (Arduengo, Goerlich, & Marshall, 1997).

  • Tautomerization in Metal-Induced Reactions : Oxazole and thiazole molecules, when coordinated to manganese, undergo transformation into their corresponding carbene tautomers. This process is facilitated by acid-base reactions and is significant for understanding the chemical behavior of similar thiazole-based compounds (Ruiz & Perandones, 2009).

Biological and Medical Applications

  • Antimicrobial Activity : Thiazole derivatives exhibit significant antimicrobial properties. For instance, certain benzamide-thiazole compounds demonstrated inhibitory action against bacterial and fungal strains, suggesting their potential in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

  • Antiproliferative Properties : Schiff bases derived from thiadiazole compounds, structurally related to the compound , have shown DNA protective ability and antimicrobial activity, with some compounds exhibiting cytotoxicity against cancer cell lines. This suggests their potential use in chemotherapy (Gür et al., 2020).

Material Science and Environmental Studies

  • Photodegradation Studies : The study of photolysis and photodegradation pathways of compounds like isoxaben, which shares a similar benzamide structure, provides insights into the environmental stability and degradation of such compounds (Mamouni et al., 1992).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to explore its physical and chemical properties in more detail .

properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-21-15-12(23-2)9-10-14(25-4)17(15)27-19(21)20-18(22)11-7-6-8-13(24-3)16(11)26-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYLVMLRPLVEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

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